molecular formula C10H11NO2S B8399912 Ethyl 4-carbamothioylbenzoate CAS No. 78950-31-9

Ethyl 4-carbamothioylbenzoate

Cat. No.: B8399912
CAS No.: 78950-31-9
M. Wt: 209.27 g/mol
InChI Key: PHGBDARHJVMAOR-UHFFFAOYSA-N
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Description

Ethyl 4-carbamothioylbenzoate (CAS 70619-50-0) is a benzoic acid derivative with an ethyl ester group at the carboxyl position and a carbamothioyl (thiourea) functional group at the para position of the aromatic ring. Its molecular formula is C₁₀H₁₃N₃O₂S, with a molar mass of 239.29 g/mol and a melting point of 135–137°C . The compound is synthesized via the reaction of ethyl 4-aminobenzoate with thiocarbonylating agents, such as tetramethylthiuram disulfide (DTMT), followed by deamination or further derivatization with hydrazine hydrate to introduce thiosemicarbazide moieties .

This compound belongs to the thiosemicarbazide class, known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Its structure is characterized by spectral techniques (¹H NMR, ¹³C NMR, FT-IR) and thin-layer chromatography (TLC) for purity validation .

Properties

CAS No.

78950-31-9

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

ethyl 4-carbamothioylbenzoate

InChI

InChI=1S/C10H11NO2S/c1-2-13-10(12)8-5-3-7(4-6-8)9(11)14/h3-6H,2H2,1H3,(H2,11,14)

InChI Key

PHGBDARHJVMAOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact on Molar Mass: The carbamothioyl group increases molar mass significantly compared to simpler substituents like chloro or cyano.
  • Melting Points : Thiourea derivatives (e.g., this compound) exhibit higher melting points due to hydrogen bonding and polar interactions .
  • Hazard Profile: Thiourea derivatives are generally classified as irritants, while cyano-substituted analogs may carry stricter GHS classifications due to toxicity risks .

Reactivity

  • Thiourea Derivatives : Exhibit nucleophilic reactivity at the sulfur atom, enabling coordination with metal ions or participation in heterocycle formation (e.g., thiazoles) .
  • Cyano Derivatives: The ‒CN group undergoes hydrolysis to carboxylic acids or reduction to amines, serving as intermediates in pharmaceutical synthesis .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-carbamothioylbenzoate, and how can reaction conditions be optimized to minimize byproduct formation?

Methodological Answer: The synthesis typically involves coupling a thiocarbamoyl group to the ethyl benzoate scaffold. A general approach includes:

  • Step 1: React ethyl 4-aminobenzoate with thiophosgene or a thiocarbamoyl chloride derivative in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
  • Step 2: Optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to thiocarbonyl reagent) to reduce unreacted starting material.
  • Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture).

Key Parameters for Optimization:

  • Temperature: Maintain 0–5°C during reagent addition to control exothermic reactions.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Byproduct Mitigation: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 3:7) to isolate pure product early .

Q. Which analytical techniques are most effective for assessing the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Analysis:
    • HPLC: Use a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) to quantify impurities (<1%).
    • 1H/13C NMR: Confirm structural integrity by comparing peaks to reference spectra (e.g., thiourea proton at δ 9.5–10.5 ppm).
  • Stability Studies:
    • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks; analyze degradation via LC-MS.
    • Thermogravimetric Analysis (TGA): Determine decomposition temperature (>150°C indicates thermal stability) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis and purification steps.
  • First Aid Measures:
    • Inhalation: Move to fresh air; administer oxygen if breathing is labored.
    • Skin Contact: Wash immediately with soap and water; apply emollient if irritation persists.
  • Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer:

  • Step 1: Verify sample purity via HPLC and elemental analysis.
  • Step 2: Compare experimental IR peaks (e.g., C=S stretch at 1250–1350 cm⁻¹) with computational predictions (DFT/B3LYP/6-31G*).
  • Step 3: Re-crystallize the compound to eliminate solvent artifacts. If inconsistencies persist, consider alternative synthetic routes (e.g., using Boc-protected intermediates) to confirm structural assignments .

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Model Setup: Use Gaussian 16 with B3LYP functional and 6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (FMOs).
  • Reactivity Insights:
    • Electrophilicity Index (ω): Higher ω values (>3 eV) indicate susceptibility to nucleophilic attack at the thiourea sulfur.
    • Transition State Analysis: Simulate SN2 pathways to identify energy barriers and regioselectivity trends.
  • Validation: Compare predicted reaction outcomes with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies are employed to resolve low yield issues during the coupling of the carbamothioyl group to the benzoate scaffold?

Methodological Answer:

  • Strategy 1: Introduce coupling agents (e.g., EDC/HOBt) to activate the thiocarbamoyl group for amide bond formation.
  • Strategy 2: Optimize solvent polarity (e.g., switch from THF to DCM) to stabilize reactive intermediates.
  • Strategy 3: Employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency and reduce side reactions.
  • Troubleshooting: Use MALDI-TOF MS to detect low-abundance intermediates and adjust stoichiometry accordingly .

Q. How do researchers validate the absence of toxic degradation products in this compound during long-term stability studies?

Methodological Answer:

  • Analytical Workflow:
    • LC-MS/MS: Screen for sulfhydryl (-SH) or cyanate (-OCN) derivatives using MRM transitions.
    • Cytotoxicity Assays: Expose HepG2 cells to degradation samples (72 hr incubation); measure IC50 via MTT assay.
  • Regulatory Alignment: Compare degradation profiles with ICH Q3B guidelines for impurity thresholds (<0.1% for genotoxicants) .

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